molecular formula C5H9BrO B1526999 2-Bromo-1-cyclopropylethanol CAS No. 21994-20-7

2-Bromo-1-cyclopropylethanol

Cat. No.: B1526999
CAS No.: 21994-20-7
M. Wt: 165.03 g/mol
InChI Key: YOMSZYTYIYJBSC-UHFFFAOYSA-N
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Description

Molecular Formula: C₅H₉BrO
CAS Registry Number: 21994-20-7
Structural Features: This compound consists of a cyclopropane ring attached to a two-carbon chain, where the first carbon bears the cyclopropyl group, and the second carbon contains both a hydroxyl (-OH) and a bromine (-Br) substituent. The strained cyclopropane ring and the polar bromine-alcohol motif contribute to its unique reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-bromo-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMSZYTYIYJBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-cyclopropylethanol can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-cyclopropylethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form cyclopropylmethanol.

    Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Cyclopropylmethanol.

    Oxidation: Cyclopropylcarboxylic acid.

    Reduction: Cyclopropylmethanol.

Scientific Research Applications

2-Bromo-1-cyclopropylethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-1-cyclopropylethanol exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the alcohol group undergoes electron transfer to form the corresponding carbonyl compound. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 165.03 g/mol (calculated from C₅H₉BrO).
  • Functional Groups : Secondary alcohol, bromoalkane.
  • Applications: Used as an intermediate in pharmaceutical and agrochemical synthesis. Commercial availability is noted through suppliers like CymitQuimica, with prices ranging from €1,678.00 for 50 mg to €3,769.00 for 2.5 g .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between 2-Bromo-1-cyclopropylethanol and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Structural Features Reactivity Highlights Applications
This compound C₅H₉BrO Secondary alcohol, bromoalkane Cyclopropane ring adjacent to Br and -OH Bromine acts as a leaving group in nucleophilic substitution; alcohol enables H-bonding . Pharmaceutical intermediates .
2-Bromo-1-cyclopropylethanone C₅H₇BrO Ketone, bromoalkane Cyclopropane ring adjacent to Br and carbonyl Electrophilic ketone participates in condensations; Br facilitates cross-coupling . Precursor for 1,5-dibromopentan-2-one synthesis .
(2-Bromo-1-methylcyclopropyl)methanol C₅H₉BrO Primary alcohol, bromoalkane, methyl Methyl-substituted cyclopropane with -CH₂OH Steric hindrance from methyl group reduces nucleophilic attack at Br . Material science and drug development .
2-Bromo-1-chloropropane C₃H₆BrCl Bromoalkane, chloroalkane Linear propane chain with Br and Cl substituents Competing reactivity of Br and Cl in elimination/substitution reactions . Industrial intermediate (limited data) .
2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol C₅H₉BrO₂ Ether, alcohol, bromoalkene Allyl bromide linked via ether to ethanol Allylic bromine enhances electrophilicity; ether group stabilizes intermediates . Potential antimicrobial/anticancer applications .

Research Findings and Challenges

  • Synthetic Optimization: Reaction conditions (e.g., solvent polarity, temperature) significantly impact the yield of this compound analogs. For example, radical initiators improve cyclopropane ring stability in (2-Bromo-1-methylcyclopropyl)methanol synthesis .
  • Crystallography : Hydrogen-bonding patterns in brominated alcohols, analyzed via tools like ORTEP-3 , reveal how Br and -OH groups influence crystal packing .
  • Toxicity Data: Limited toxicological studies exist for this compound, necessitating caution in handling (similar to 2-Bromo-1-chloropropane ).

Biological Activity

2-Bromo-1-cyclopropylethanol is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C5_5H9_9BrO. Its structure features a cyclopropyl group attached to an ethanol backbone with a bromine substituent, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may modulate enzyme activities and receptor interactions, leading to significant physiological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding: It has been suggested that this compound can bind to certain receptors, potentially altering signal transduction pathways crucial for cell function.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes and interference with metabolic functions.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Case Study Findings:

  • In prostate cancer models, treatment with this compound resulted in significant reductions in cell viability and migration rates, suggesting potential for development as a therapeutic agent.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria; mechanism involves membrane disruption.
AnticancerInduces apoptosis in breast cancer cells; inhibits migration in prostate cancer cells.
Enzyme InhibitionInhibits specific metabolic enzymes, leading to altered cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-1-cyclopropylethanol
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